1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid
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Overview
Description
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a tert-butyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is the reaction of piperidine with 5-tert-butyl-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and may require the presence of a base like triethylamine to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be achieved using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and immune response.
Comparison with Similar Compounds
1-(5-Tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Piperidine-2-carboxylic acid derivatives: These compounds share the piperidine ring but differ in their substituents.
Sulfonyl-containing compounds: Other sulfonyl derivatives may have different aromatic groups or functional moieties.
Tert-butyl-substituted compounds: Compounds with tert-butyl groups in different positions or on different aromatic rings.
These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methylphenyl)sulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-8-9-13(17(2,3)4)11-15(12)23(21,22)18-10-6-5-7-14(18)16(19)20/h8-9,11,14H,5-7,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIWVVLHJDYWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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